Cyclobutanone Potency Differentiation
In a head‑to‑head screen of 37 α‑aminocyclobutanone analogs against Haemophilus influenzae DapE (HiDapE), DapE-IN‑1 (compound 3y) emerged as the most potent inhibitor, exhibiting an IC50 of 23.1 µM [1]. By contrast, the majority of structural analogs within the same library displayed markedly lower inhibition, highlighting a non‑trivial structure‑activity relationship wherein the p‑methoxybenzenesulfonyl‑D‑valine substitution of 3y uniquely confers superior target engagement [1].
| Evidence Dimension | Enzyme inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 23.1 µM (compound 3y) |
| Comparator Or Baseline | 37‑member cyclobutanone library; majority of analogs exhibited weaker inhibition (specific comparator IC50 values not reported for all members) |
| Quantified Difference | 3y was the single most potent analog in the library |
| Conditions | Ninhydrin‑based DapE enzyme assay; Haemophilus influenzae DapE (HiDapE) [1] |
Why This Matters
This demonstrates that DapE-IN‑1 is not a generic cyclobutanone but the optimized lead from a focused library, providing a defined chemical starting point for further medicinal chemistry exploration.
- [1] Habeeb Mohammad TS, Kelley EH, Reidl CT, et al. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. Int J Mol Sci. 2024;25(2):1339. doi:10.3390/ijms25021339 View Source
